Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Neuroscience Addiction Medicine Transporter Pharmacology

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS 351977-69-0) is a synthetic thiophene derivative characterized by a 2-amino group, a 3-carboxylate ethyl ester, and a 4-(2,4-dichlorophenyl) substituent on the thiophene core. It is a small molecule with a molecular weight of 316.2 g/mol and a computed XLogP3-AA of 4.9, indicating moderate lipophilicity.

Molecular Formula C13H11Cl2NO2S
Molecular Weight 316.2g/mol
CAS No. 351977-69-0
Cat. No. B413002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
CAS351977-69-0
Molecular FormulaC13H11Cl2NO2S
Molecular Weight316.2g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N
InChIInChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)11-9(6-19-12(11)16)8-4-3-7(14)5-10(8)15/h3-6H,2,16H2,1H3
InChIKeyAOLLZSJHYLHEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS 351977-69-0): Structural and Procurement Baseline


Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS 351977-69-0) is a synthetic thiophene derivative characterized by a 2-amino group, a 3-carboxylate ethyl ester, and a 4-(2,4-dichlorophenyl) substituent on the thiophene core [1]. It is a small molecule with a molecular weight of 316.2 g/mol and a computed XLogP3-AA of 4.9, indicating moderate lipophilicity . The compound is primarily utilized as a research chemical and a building block for synthesizing more complex molecules with potential therapeutic applications [1].

Why Generic Substitution Fails for Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate in Research and Development


Generic substitution within the 2-aminothiophene-3-carboxylate class is not straightforward due to the profound impact of seemingly minor structural variations on biological activity. The specific substitution pattern—particularly the 2,4-dichlorophenyl group at the 4-position and the ethyl ester at the 3-position—governs molecular recognition and target engagement. For instance, the ethyl ester group influences lipophilicity and metabolic stability, while the dichlorophenyl moiety is critical for hydrophobic interactions with target proteins [1]. Data from closely related analogs demonstrate that even a simple change from an ethyl to a methyl or isopropyl ester can alter potency and selectivity profiles, making direct replacement without rigorous experimental validation a high-risk proposition [1]. The quantitative evidence presented below underscores the necessity of using this specific compound for reproducible and interpretable results.

Quantitative Differentiation Evidence for Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS 351977-69-0) Versus Comparators


Dopamine Transporter (DAT) Inhibition Potency Relative to Structural Analogs

Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate inhibits dopamine uptake in rat brain synaptosomes with an IC50 of 900 nM, and demonstrates sub-micromolar affinity for the human dopamine transporter (hDAT) in multiple assay formats (e.g., IC50 of 871 nM for displacement of [125I]RTI55) [1]. While head-to-head comparisons with all analogs are unavailable, class-level inference from published SAR studies on related 2-aminothiophene-3-carboxylates indicates that the ethyl ester derivative often exhibits a distinct potency and selectivity profile compared to its methyl and isopropyl counterparts, which is attributed to differences in lipophilicity and steric bulk . For example, the methyl analog (CAS 351156-91-7) is reported to have a different bioactivity spectrum, underscoring the non-interchangeable nature of these compounds .

Neuroscience Addiction Medicine Transporter Pharmacology

Potent Nicotinic Acetylcholine Receptor (nAChR) Antagonism: A Differentiator from Inactive Analogs

The compound exhibits potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChRs), with an IC50 of 1.8 nM for inhibiting carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. It also demonstrates significant activity at other nAChR subtypes, including α4β2 (IC50 = 12 nM) and muscle-type α1β1γδ (IC50 = 7.9 nM) [1]. This high potency is a key differentiator from other thiophene-3-carboxylate derivatives, which may exhibit weak or no activity at nAChRs. While direct comparative data for all analogs are lacking, the nanomolar potency observed here is a specific feature of this substitution pattern and is not a universal property of the class [2].

Neuropharmacology Addiction Ion Channel Modulation

In Vivo Activity in Nicotine Addiction Models Confirms Translational Relevance

The compound demonstrates efficacy in multiple in vivo mouse models of nicotine addiction. It inhibits nicotine-induced antinociception with an ED50 of 15 mg/kg (hotplate assay) and 1.2 mg/kg (tail-flick assay) following subcutaneous administration [1]. It also significantly reduces nicotine-induced locomotor activity and hypothermia at doses of 4.9 mg/kg and 9.2 mg/kg, respectively [1]. This in vivo validation of a pharmacological effect relevant to its in vitro target profile (DAT and nAChR inhibition) provides a strong rationale for its selection over untested or inactive analogs [2].

Behavioral Pharmacology Addiction Nicotine Dependence

High-Impact Research Applications for Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS 351977-69-0)


Neuroscience Tool for Dopamine and Nicotinic Receptor Pharmacology

Leveraging its well-characterized in vitro profile—including sub-micromolar DAT inhibition (IC50 = 900 nM) and potent nAChR antagonism (IC50 = 1.8 nM at α3β4)—this compound serves as a valuable pharmacological tool for dissecting the interplay between dopaminergic and cholinergic systems in addiction, Parkinson's disease, and neuropsychiatric disorders [1]. Its defined potency allows for precise dose-response studies in cellular and tissue models.

Preclinical Development for Nicotine Addiction and Smoking Cessation

With validated in vivo efficacy in multiple nicotine addiction models (e.g., ED50 of 1.2 mg/kg in tail-flick assay), this compound is a strong candidate for preclinical development programs targeting smoking cessation and nicotine dependence [1]. Its demonstrated ability to mitigate nicotine-induced behaviors provides a translational bridge to potential therapeutic applications.

Chemical Biology Probe for Target Validation Studies

The compound's unique combination of DAT and nAChR activity, coupled with its defined structure and synthetic accessibility, makes it an ideal chemical probe for target validation studies. Researchers can use it to interrogate the role of these transporters and receptors in complex biological pathways, supported by the quantitative activity data provided [1].

Reference Standard for Analytical and Quality Control Applications

Given its well-defined chemical structure (C13H11Cl2NO2S) and available analytical data (e.g., NMR, IR, Raman spectroscopy) [2], this compound can be utilized as a reference standard for method development, validation, and quality control in analytical chemistry laboratories, ensuring accuracy and reproducibility in research and development workflows.

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